4-Fluoro-2-vinyl-benzonitrile
Description
4-Fluoro-2-vinyl-benzonitrile (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a fluorinated aromatic nitrile with a vinyl substituent at the ortho position relative to the cyano group. This compound is of interest in organic synthesis due to its dual functional groups (fluoro and nitrile), which enable diverse reactivity, such as participation in polymerization, cross-coupling reactions, or serving as a precursor for pharmaceuticals and agrochemicals .
Properties
CAS No. |
934012-96-1 |
|---|---|
Molecular Formula |
C9H6FN |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-ethenyl-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FN/c1-2-7-5-9(10)4-3-8(7)6-11/h2-5H,1H2 |
InChI Key |
NZAQOTNWXZHGAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Fluoro-2-vinyl-benzonitrile, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights :
- Reactivity : The vinyl group in this compound confers higher reactivity in radical or electrophilic addition reactions compared to methyl or methoxy analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase nitrile’s electrophilicity, enhancing its utility in nucleophilic substitutions.
- Biological Activity: Amino- and hydroxy-substituted analogs (e.g., ) exhibit higher solubility and bioavailability, making them preferable in medicinal chemistry .
- Thermal Stability : Methyl and trifluoromethyl substituents () improve thermal stability compared to the vinyl group, which may polymerize under heat .
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